4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine
Description
Properties
CAS No. |
1639933-78-0 |
|---|---|
Molecular Formula |
C21H16FN3O |
Molecular Weight |
345.377 |
IUPAC Name |
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) |
InChI Key |
DNZHPYAAJMOOPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Approach
Optimization of Reaction Conditions
Solvent Systems
Comparative studies reveal significant yield variations across solvent systems:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 68 | 12 |
| Dimethylacetamide | 72 | 10 |
| Tetrahydrofuran | 58 | 14 |
| Solvent-free* | 81 | 6 |
Catalytic Systems
Palladium-based catalysts demonstrate distinct performance characteristics:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 1.5 | 65 |
| PdCl₂(PPh₃)₂ | 2.0 | 78 |
| Pd₂(dba)₃/XPhos | 1.0 | 83 |
| NiCl₂(dppf) | 5.0 | 42 |
The Pd₂(dba)₃/XPhos system shows superior performance due to enhanced electron-donating properties of the XPhos ligand, facilitating oxidative addition of the aryl bromide.
Structural Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) key resonances:
- δ 8.75 (d, J = 4.8 Hz, 2H, pyridine H-2,6)
- δ 7.92 (s, 1H, pyrazole H-5)
- δ 7.45–7.38 (m, 4H, fluorophenyl ring)
- δ 5.21 (s, 2H, OCH₂)
- δ 3.89 (s, 3H, OCH₃)
IR (KBr) shows characteristic absorptions at:
Crystallographic Data
Single-crystal X-ray analysis (performed on analog compounds) reveals:
- Dihedral angle between pyridine and pyrazole rings: 54.2–56.8°
- Hydrogen bonding network between N-H and carbonyl groups (2.89 Å)
- Planar conformation of the methoxy-substituted phenyl ring
Comparative Analysis with Structural Analogs
The compound's biological profile differs significantly from related structures:
| Compound | IC₅₀ (μM)* | LogP |
|---|---|---|
| Target compound | 0.45 | 2.89 |
| 1-(4-Fluorophenyl)-3-methylpyrazole | 12.3 | 3.45 |
| 2-(Pyridin-2-yl)pyrazolo[3,4-b]quinoline | 8.7 | 4.12 |
*Antiproliferative activity against HeLa cells
The enhanced activity of the target molecule correlates with its lower lipophilicity (LogP = 2.89) compared to bulkier analogs, suggesting improved membrane permeability.
Chemical Reactions Analysis
Types of Reactions
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The fluorinated aromatic groups enhance the compound's interaction with biological targets involved in cancer progression.
- A recent study demonstrated that similar pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
-
Anti-inflammatory Effects :
- The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Properties :
Case Studies
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
Computational Studies
In silico studies using molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies indicate strong interactions with key proteins involved in cancer and inflammation pathways, further supporting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s activity and selectivity are best understood through comparisons with structurally related analogs. Below is a detailed analysis:
4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine (4-FPP)
- Structure : Shares the pyrazole-pyridine backbone but lacks the 3-[(4-fluorophenyl)methoxy]phenyl substituent (, Figure 1a) .

- Pharmacology : A p38α MAP kinase inhibitor, with binding affinity driven by the fluorophenyl group. The absence of the methoxy group reduces steric bulk, allowing deeper penetration into the kinase ATP-binding pocket .
- Key Difference : LolCDE-IN-1’s extended substituent likely improves selectivity for bacterial targets over human kinases like p38α, minimizing off-target effects.
SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-imidazole)
- Structure : Imidazole-based analog with methylsulfinyl and fluorophenyl groups (, Figure 1b) .
- Pharmacology : A classic p38 MAPK inhibitor. The methylsulfinyl group forms hydrogen bonds with kinase residues (e.g., Met109), while the pyridine ring stabilizes π-π interactions .
- Key Difference : LolCDE-IN-1’s pyrazole ring and methoxy-phenyl group confer distinct binding geometry, favoring bacterial LolCDE over mammalian kinases.
4-[5-(4-Fluoro-benzylsulfanyl)-4-p-tolyl-4H-[1,2,4]triazol-3-yl]-pyridine
- Structure : Triazole core with benzylsulfanyl and p-tolyl groups () .
- Pharmacology : Sulfur-containing analogs often exhibit enhanced metabolic stability. The benzylsulfanyl group may modulate redox interactions in target binding.
- Key Difference : The triazole ring’s electron-rich nature contrasts with pyrazole’s aromaticity, altering electronic interactions with biological targets.
C7 (4-[2-(1-Fluoronaphthalen-2-yl)-4(5)-(4-fluorophenyl)-1H-imidazol-5(4)-yl]pyridine)
- Structure : Imidazole core with fluoronaphthalenyl and fluorophenyl substituents () .
- Pharmacology : Demonstrated hematopoietic progenitor cell (HPC) expansion activity (>2-fold vs. controls). The fluoronaphthalenyl group enhances hydrophobic interactions in stem cell niches .
- Key Difference : LolCDE-IN-1’s methoxy-phenyl group provides a balance of hydrophobicity and polarity, optimizing bacterial membrane penetration.
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Selectivity Insights
- Role of Fluorine : The 4-fluorophenyl group in LolCDE-IN-1 and analogs enhances binding via hydrophobic and electrostatic interactions. Fluorine’s electronegativity polarizes adjacent bonds, improving target affinity .
- Methoxy vs.
- Heterocycle Impact : Pyrazole (LolCDE-IN-1) offers rigidity and planar geometry, whereas imidazole (SB203580) and triazole () cores introduce varied electronic profiles and metabolic stabilities .
Biological Activity
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine is a complex organic compound notable for its unique structural features, including a pyridine ring and a pyrazole moiety. The molecular formula of this compound is C18H17FN4O, and it has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Structural Characteristics
The compound's structure can be described as follows:
- Pyridine Ring : Contributes to the compound's aromatic properties.
- Pyrazole Moiety : Enhances biological activity through interactions with various biological targets.
- Substituents : The presence of a 4-fluorophenyl group and a methoxy substituent influences its chemical properties and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. Specifically, one study reported that certain pyrazole derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other Derivatives | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) for these cell lines were reported to be within the low micromolar range, indicating significant cytotoxicity .
| Cell Line | GI50 (μM) | Compound Tested |
|---|---|---|
| MCF7 | 3.79 | This compound |
| SF-268 | 12.50 | Similar Pyrazole Derivative |
| NCI-H460 | 42.30 | Similar Pyrazole Derivative |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated in several studies. Molecular docking simulations indicate that it may inhibit specific inflammatory pathways, potentially through interactions with cyclooxygenase enzymes or other inflammatory mediators .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : It may act as an inhibitor for enzymes involved in inflammatory processes.
- Receptor Binding : The compound may bind selectively to certain receptors, influencing signaling pathways related to cancer cell proliferation and survival.
Case Studies
A series of case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cells while showing minimal toxicity to normal cells .
- Another study found that these compounds effectively inhibited biofilm formation in bacterial cultures, suggesting potential applications in treating chronic infections .
Q & A
Q. What are the recommended synthetic routes for 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrazole ring formation : Condensation of hydrazines with diketones or β-keto esters.
Functionalization : Introduction of the 4-fluorophenyl-methoxy group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Purification : Column chromatography (silica gel or RP-18) and recrystallization (e.g., n-hexane/diethyl ether) .
Q. Key Conditions :
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions.
- Solvents : DMF or THF for polar intermediates; ethyl acetate for extraction.
- Temperature : Room temperature for coupling; reflux for cyclization.
Q. Table 1: Example Reaction Conditions from Literature
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm), pyrazole (δ 6.5–7.5 ppm), and fluorophenyl (δ 7.0–7.4 ppm) .
- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine presence .
- X-ray Crystallography :
Q. What are the common impurities or by-products formed during synthesis, and how are they identified and mitigated?
Methodological Answer:
- Common Impurities :
- Unreacted intermediates (e.g., unprotected pyrazole).
- Isomers from regioselective coupling.
- Detection :
- HPLC-MS identifies by-products via mass differences.
- TLC monitors reaction progress (silica gel, UV visualization).
- Mitigation :
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?
Methodological Answer:
Analog Synthesis : Vary substituents (e.g., replace 4-fluorophenyl with chloro or methyl groups).
Biological Assays :
- Kinase Inhibition : p38α MAP kinase assays (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, PC-3) .
Computational Modeling :
Q. Table 2: Example SAR Data from Analogs
| Substituent | p38α IC₅₀ (µM) | HeLa IC₅₀ (µM) |
|---|---|---|
| 4-Fluorophenyl | 0.12 | 7.98 |
| 4-Chlorophenyl | 0.18 | 12.4 |
| 4-Methylphenyl | 0.45 | >20 |
| Data adapted from |
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization :
- Orthogonal Validation :
Q. How can computational methods be integrated with experimental data to predict the compound’s binding mode to target proteins?
Methodological Answer:
Docking : Align the compound’s pyridine ring with ATP-binding site residues (e.g., Met109 in p38α) .
Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories) to assess hydrogen bond persistence (e.g., with Gly110) .
Free Energy Calculations : MM-PBSA estimates binding affinity (ΔG) for SAR refinement .
Figure 1 : Overlay of docked pose (green) with crystallographic data (PDB: 3YY) showing fluorophenyl group in a hydrophobic pocket .
Q. What in vitro models are appropriate for assessing the compound’s pharmacokinetic properties?
Methodological Answer:
- Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- Metabolic Stability : Liver microsomal assays (t₁/₂ > 30 min suggests low clearance).
- Plasma Protein Binding : Equilibrium dialysis (>90% binding may limit free concentration) .
Q. How does the substitution pattern on the pyrazole ring influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F) : Enhance kinase binding via dipole interactions (e.g., 4-fluorophenyl in ).
- Steric Effects : Bulky substituents (e.g., -OCH₃) reduce activity by disrupting binding pocket fit .
- Hydrophobic Groups : Long alkyl chains improve membrane permeability but may increase cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

